5-(2,5-Dichlorothiophen-3-yl)imidazolidine-2,4-dione
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Overview
Description
5-(2,5-Dichlorothiophen-3-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C7H4Cl2N2O2S and a molecular weight of 251.09 g/mol . This compound is characterized by the presence of a dichlorothiophene ring attached to an imidazolidine-2,4-dione moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(2,5-Dichlorothiophen-3-yl)imidazolidine-2,4-dione typically involves the reaction of 2,5-dichlorothiophene with imidazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve continuous flow synthesis techniques to optimize yield and purity .
Chemical Reactions Analysis
5-(2,5-Dichlorothiophen-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
5-(2,5-Dichlorothiophen-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorothiophen-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
5-(2,5-Dichlorothiophen-3-yl)imidazolidine-2,4-dione can be compared with other similar compounds such as:
5,5-Diphenylimidazolidine-2,4-dione: Known for its biological activities, including anti-inflammatory and antitumor properties.
1,3-Diiodo-5,5-dimethyl-imidazolidine-2,4-dione: Used as an iodination agent in organic synthesis.
The uniqueness of this compound lies in its dichlorothiophene moiety, which imparts distinct chemical and biological properties compared to other imidazolidine-2,4-dione derivatives.
Properties
IUPAC Name |
5-(2,5-dichlorothiophen-3-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-3-1-2(5(9)14-3)4-6(12)11-7(13)10-4/h1,4H,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVJPTXDSJRFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C2C(=O)NC(=O)N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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